molecular formula C14H25NO11 B11824999 2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose

Cat. No.: B11824999
M. Wt: 383.35 g/mol
InChI Key: KGSIOYQZUFTKHO-DLDFRZNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose can be achieved through various methods. One approach involves the use of unprotected GlcNAc oxazoline under catalyst-free, microwave conditions . This method is straightforward and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis likely involves similar principles to those used in laboratory settings, with adaptations for larger-scale production. This may include optimization of reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired outcome, but typical conditions include controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets and pathways. As a disaccharide fragment, it plays a role in glycosylation, a process critical for protein folding, stability, and function. The compound’s effects are mediated through its incorporation into glycan structures, influencing cellular signaling and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose is unique due to its specific structure and role in N-glycoproteins. Its ability to participate in glycosylation reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3S,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)6(3-17)25-14(7)26-12-11(22)9(20)5(2-16)24-13(12)23/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12+,13?,14+/m1/s1

InChI Key

KGSIOYQZUFTKHO-DLDFRZNISA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2O)CO)O)O)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.